molecular formula C20H19ClN2O4 B2444788 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 362490-66-2

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2444788
CAS No.: 362490-66-2
M. Wt: 386.83
InChI Key: YAJNXKXTKWEJPZ-UHFFFAOYSA-N
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Description

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic compound of significant interest within chemical, biological, and medicinal research communities. Its complex structure, featuring a pyrazole ring linked to both chlorophenyl and methoxyphenyl groups, combined with an oxobutanoic acid moiety, suggests potential for diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves a multi-step process:

  • Formation of the Pyrazole Ring: : This may involve the cyclization of hydrazine derivatives with suitable β-diketones under acidic or basic conditions.

  • Substitution Reactions: : Introduction of the chlorophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution, utilizing appropriate halogenated precursors and catalysts like palladium or nickel.

  • Oxobutanoic Acid Moiety Attachment: : This is often done via esterification reactions, followed by subsequent hydrolysis under acidic conditions to yield the final acid form.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for efficiency and yield:

  • Continuous Flow Synthesis: : This can enhance reaction rates and improve safety profiles by reducing the handling of intermediates.

  • Catalytic Reactions: : Utilizing metal catalysts such as palladium or nickel in cross-coupling reactions to streamline the synthesis of the complex aromatic system.

  • Green Chemistry Approaches: : Adapting solvent-free conditions or using environmentally benign solvents like supercritical CO₂ to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can participate in several types of chemical reactions:

  • Oxidation and Reduction: : The compound can undergo redox reactions, primarily affecting the aromatic rings and pyrazole moiety.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

  • Hydrolysis: : The ester and amide bonds within the molecule can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

  • Hydroxylated Derivatives: : From oxidation reactions.

  • Amine Derivatives: : Via reduction of nitro or carbonyl groups.

  • Dehalogenated Compounds: : Resulting from substitution reactions.

Scientific Research Applications

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has diverse applications across multiple fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: : Potential use as a probe in understanding cellular pathways due to its interaction with various biomolecules.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The compound's mechanism of action is multifaceted:

  • Molecular Targets: : It may interact with enzymes, receptors, and proteins, modulating their activity.

  • Pathways Involved: : Includes inhibition of enzymatic pathways, induction of oxidative stress, or alteration of signal transduction pathways.

  • Biological Effects: : These interactions can lead to cell cycle arrest, apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

4-(5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is compared with other pyrazole derivatives and related aromatic compounds. Similar compounds include:

  • 4-(5-phenyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

  • 4-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Uniquely, the presence of both a 2-chlorophenyl and 4-methoxyphenyl group distinguishes it from other pyrazole-based compounds, potentially altering its biological activity and enhancing its utility in specific scientific applications.

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-27-14-8-6-13(7-9-14)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJNXKXTKWEJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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